Acetic acid;4-methylpent-3-en-2-ol
Description
The compound "Acetic acid;4-methylpent-3-en-2-ol" likely refers to an ester formed between acetic acid and 4-methylpent-3-en-2-ol. Structurally, this ester would be 4-methylpent-3-en-2-yl acetate, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of acetic acid. The molecular formula is C₈H₁₄O₂, with a molar mass of 142.19 g/mol .
Properties
CAS No. |
54166-19-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
InChI Key |
WPNNTUHCVZYGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Mesityl Oxide: One method involves the reduction of mesityl oxide using lithium aluminium hydride (LiAlH4) in dry diethyl ether.
Transfer Hydrogenation: Another method involves the transfer hydrogenation of mesityl oxide using isopropanol (IPA) over magnesium oxide (MgO) as a catalyst.
Industrial Production Methods: The industrial production of 4-methylpent-3-en-2-ol derivatives often involves isomerization processes using specific catalysts to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halides (e.g., HCl, HBr), tosyl chloride (TsCl), and other nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a building block for medicinal compounds .
Industry:
Mechanism of Action
The mechanism of action of acetic acid;4-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used . Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Notes on Contradictions and Limitations
- Nomenclature Ambiguity: The compound’s name may conflict with IUPAC rules; structural confirmation via NMR or mass spectrometry is critical. and suggest possible isomerism (e.g., 3-methylpent-2-enyl vs. 4-methylpent-3-en-2-yl), which affects properties .
- Limited Direct Data: Most evidence focuses on acetic acid’s role in materials science (e.g., biochar modification) rather than its esters. Extrapolation from analogous compounds is necessary.
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